D-Isoglutamine benzyl ester hydrochloride
Overview
Description
D-Isoglutamine benzyl ester hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3. It is primarily used in research and has applications in protein manipulations and modifications. This compound is a derivative of glutamic acid, where the carboxyl group is esterified with a benzyl group, and it is often used in the form of its hydrochloride salt to enhance its stability and solubility .
Mechanism of Action
Target of Action
D-Isoglutamine Benzyl Ester Hydrochloride, also known as H-D-Glu(Obzl)-NH2.HCl, is primarily used in the field of protein research . Its primary targets are proteins, specifically at the Glu or Gln residues . The compound is used to modify these proteins at specific sites, which significantly advances the use of proteins in biological research and therapeutics development .
Mode of Action
The compound interacts with its targets (proteins) through a process called genetic code expansion (GCE) . This process allows structurally and functionally distinct non-canonical amino acids (ncAAs) to be incorporated into specific sites of a protein . The compound, being an esterified glutamic acid analogue (BnE), is genetically encoded into proteins . This interaction results in various types of site-specific protein modifications .
Biochemical Pathways
The compound affects the biochemical pathways related to protein modification. It can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide . Importantly, a novel epigenetic mark, Gln methylation, is generated on histones via the derived acyl hydrazide handle .
Pharmacokinetics
It is known that the compound, being an unnatural benzyl ester, is less likely to experience enzymatic hydrolysis in living cells . This property could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action is the modification of proteins at specific Glu or Gln residues . This modification significantly advances the use of proteins in biological research and therapeutics development . For example, it allows for the generation of a novel epigenetic mark, Gln methylation, on histones .
Action Environment
The action of this compound is influenced by the environment within living cells. The compound, being an unnatural benzyl ester, is less likely to experience enzymatic hydrolysis in living cells . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of specific enzymes and the pH within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Isoglutamine benzyl ester hydrochloride typically involves the esterification of D-isoglutamine with benzyl alcohol in the presence of a suitable catalyst. One common method involves the use of N-hydroxysuccinimide (HONSu) and N,N’-dicyclohexylcarbodiimide (DCC) as activating agents . The reaction proceeds under mild conditions, usually at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
D-Isoglutamine benzyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield D-isoglutamine and benzyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine can yield an amide derivative.
Hydrolysis: The major products are D-isoglutamine and benzyl alcohol.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
D-Isoglutamine benzyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the site-specific modification of proteins, allowing researchers to study protein function and interactions in detail.
Industry: The compound is used in the production of specialized chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
D-Isoglutamine benzyl ester hydrochloride can be compared with other similar compounds, such as:
L-Glutamic acid γ-benzyl ester: Similar in structure but differs in the stereochemistry of the glutamic acid moiety.
N-Acetylmuramyl-L-alanyl-D-isoglutamine: A derivative used in immunological research and as an adjuvant in vaccine formulations.
Muramyl dipeptide derivatives: These compounds have similar applications in immunology and are used to study the immune response.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzyl ester group, which provides distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
benzyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVFJRDTASLQJ-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-75-4 | |
Record name | Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18800-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of D-Isoglutamine benzyl ester hydrochloride in the synthesis of 14C - MDP?
A1: this compound is a key building block in the multi-step synthesis of 14C - MDP. Specifically, it reacts with a protected form of muramic acid (compound 3 in the abstract) in the presence of Woodward's reagent. [] This reaction forms an intermediate compound (compound 4) where the this compound is coupled to the muramic acid derivative. Subsequent removal of protecting groups leads to the final 14C - MDP molecule. []
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